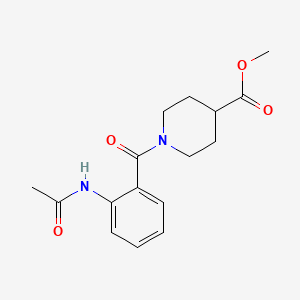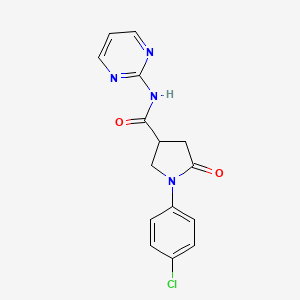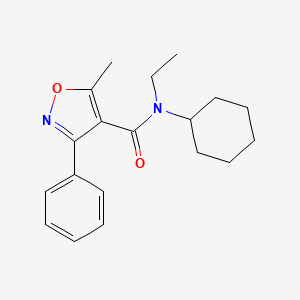
4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives
Métodos De Preparación
The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The crude product is then purified by flash chromatography to obtain the desired compound in high yield .
Análisis De Reacciones Químicas
4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in molecular recognition studies.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in preliminary studies for its anti-inflammatory, antibacterial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .
Comparación Con Compuestos Similares
4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can be compared with other coumarin derivatives such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar structural features but differs in the substituent groups, leading to different biological activities and applications.
(4-butyl-2-oxo-2H-chromen-7-yl)oxyacetic acid:
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H24O7 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(4-butyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H24O7/c1-5-6-7-14-12-21(24)30-18-13-16(8-9-17(14)18)29-23(25)15-10-19(26-2)22(28-4)20(11-15)27-3/h8-13H,5-7H2,1-4H3 |
Clave InChI |
QYOYEVPJODLZDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S)-1-(4-benzylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]quinazolin-4(3H)-one](/img/structure/B11155914.png)
methanone](/img/structure/B11155918.png)
![[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11155932.png)
![3-[2-(4-chlorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11155936.png)


![N-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B11155948.png)


acetate](/img/structure/B11155966.png)

![9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156006.png)
![4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B11156011.png)
